molecular formula C8H7F2NO B7628683 4-(1,1-Difluoroethyl)pyridine-2-carbaldehyde

4-(1,1-Difluoroethyl)pyridine-2-carbaldehyde

Cat. No.: B7628683
M. Wt: 171.14 g/mol
InChI Key: ATZDVAOKKUHFNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,1-Difluoroethyl)pyridine-2-carbaldehyde is a chemical compound that has been widely used in scientific research due to its unique properties. It is a pyridine derivative that has a difluoroethyl group attached to it, which makes it highly reactive and useful in various applications.

Mechanism of Action

The mechanism of action of 4-(1,1-Difluoroethyl)pyridine-2-carbaldehyde depends on the specific application. In general, the difluoroethyl group can act as a leaving group in nucleophilic substitution reactions, which makes it useful in organic synthesis. It can also interact with metal ions or other molecules through coordination or hydrogen bonding, which can lead to the formation of new compounds with different properties.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to have low toxicity and is not expected to cause significant adverse effects in humans or animals at the concentrations typically used in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(1,1-Difluoroethyl)pyridine-2-carbaldehyde in laboratory experiments is its high reactivity and versatility. It can be used to synthesize a wide range of compounds with different properties, which makes it useful in many different fields of research. However, it is also important to note that the difluoroethyl group can be difficult to remove from the final product, which can limit its use in some applications.

Future Directions

There are many potential future directions for research involving 4-(1,1-Difluoroethyl)pyridine-2-carbaldehyde. Some possible areas of focus include:
- Synthesizing new compounds with enhanced properties by modifying the structure of this compound or using it as a building block.
- Developing new applications for this compound in fields such as materials science, medicinal chemistry, and biochemistry.
- Investigating the mechanism of action of this compound in more detail to better understand its reactivity and potential applications.
- Exploring the use of this compound in combination with other compounds or techniques to achieve new or enhanced effects.

Synthesis Methods

The synthesis of 4-(1,1-Difluoroethyl)pyridine-2-carbaldehyde involves the reaction of 2-pyridinecarboxaldehyde with 1,1-difluoroethane in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the product is obtained after purification by column chromatography. The yield of the product is typically around 50-60%, and the purity can be confirmed by NMR spectroscopy.

Scientific Research Applications

4-(1,1-Difluoroethyl)pyridine-2-carbaldehyde has been used in various scientific research applications, including medicinal chemistry, organic synthesis, and materials science. It is a versatile building block that can be used to synthesize a wide range of compounds with different properties. For example, it has been used to synthesize pyridine-based ligands for metal catalysis, fluorescent probes for bioimaging, and inhibitors for enzymes and receptors.

Properties

IUPAC Name

4-(1,1-difluoroethyl)pyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c1-8(9,10)6-2-3-11-7(4-6)5-12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZDVAOKKUHFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1)C=O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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